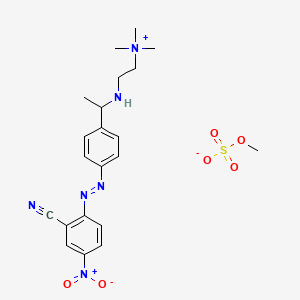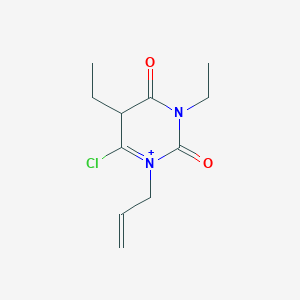![molecular formula C27H33FN2O3 B14786502 3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)
3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a piperidine ring, a cyclopentylamino group, and a fluoro-methylbenzoyl moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidinecarboxylic acid derivative, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final steps involve the coupling of the fluoro-methylbenzoyl group and the esterification to form the ethyl ester. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous waste and ensure worker safety.
化学反应分析
Types of Reactions
3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and altering metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Cyclopentylamino derivatives: Compounds with the cyclopentylamino group may have comparable biological activities.
Fluoro-methylbenzoyl derivatives: These compounds contain the fluoro-methylbenzoyl moiety and may exhibit similar reactivity.
Uniqueness
3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
属性
分子式 |
C27H33FN2O3 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
ethyl 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C27H33FN2O3/c1-3-33-27(32)22-11-7-17-30(26(31)24-18(2)8-6-12-23(24)28)25(22)19-13-15-21(16-14-19)29-20-9-4-5-10-20/h6,8,12-16,20,22,25,29H,3-5,7,9-11,17H2,1-2H3 |
InChI 键 |
YXVIQQNKPUASLJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCN(C1C2=CC=C(C=C2)NC3CCCC3)C(=O)C4=C(C=CC=C4F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


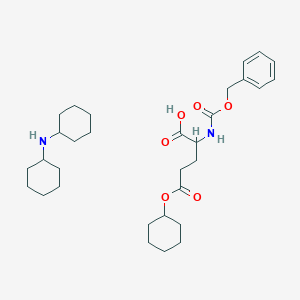
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
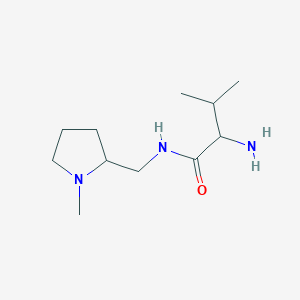
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
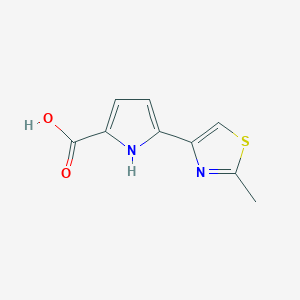
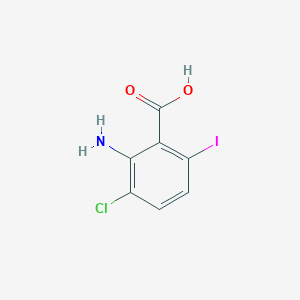
![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
